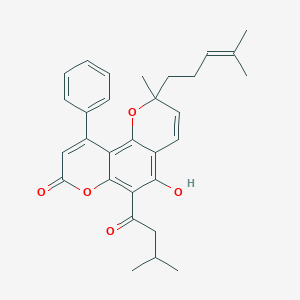

Mesuagenin A

Beschreibung

Eigenschaften

Molekularformel |

C30H32O5 |

|---|---|

Molekulargewicht |

472.6 g/mol |

IUPAC-Name |

5-hydroxy-2-methyl-6-(3-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one |

InChI |

InChI=1S/C30H32O5/c1-18(2)10-9-14-30(5)15-13-21-27(33)26(23(31)16-19(3)4)29-25(28(21)35-30)22(17-24(32)34-29)20-11-7-6-8-12-20/h6-8,10-13,15,17,19,33H,9,14,16H2,1-5H3 |

InChI-Schlüssel |

STYQYOHXCPHKKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)CCC=C(C)C)C(=CC(=O)O2)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Extraction and Partitioning

Fresh bark is dried, powdered, and subjected to sequential solvent extraction using hexane, ethyl acetate, and methanol. The hexane extract exhibits the highest yield of 4-phenylcoumarins, including this compound. Polar solvents like methanol recover glycosylated derivatives but show lower target compound concentration.

Table 1: Extraction Efficiency of this compound from Mesua kunstleri Bark

| Solvent | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|

| Hexane | 12.7 ± 1.4 | 89.2 |

| Ethyl Acetate | 8.9 ± 0.9 | 76.5 |

| Methanol | 3.2 ± 0.3 | 62.1 |

Chromatographic Purification

The hexane extract undergoes column chromatography (CC) over silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 1:1). This compound elutes at 7:3 hexane:ethyl acetate, identified by TLC (Rf = 0.43). Further purification via preparative HPLC (C18 column, acetonitrile:water, 75:25) achieves >95% purity.

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes are explored to address supply limitations. The compound’s pyrano[2,3-f]chromen-8-one core and 3-methylbutanoyl side chain pose synthetic challenges.

Coumarin Core Construction

The coumarin scaffold is synthesized via Pechmann condensation using resorcinol and β-keto esters. For this compound, ethyl acetoacetate and resorcinol react in concentrated H₂SO₄ at 0°C, yielding 7-hydroxy-4-methylcoumarin. Subsequent C-6 acylation with 3-methylbutanoyl chloride under Friedel-Crafts conditions introduces the side chain.

Functionalization of the Pyran Ring

The pyran ring is constructed through cyclization of prenylated intermediates. Treatment of 8-prenyl-7-hydroxycoumarin with BF₃·Et₂O induces cyclization, forming the pyrano[2,3-f]chromen-8-one system. Stereoselective addition of the 4-methylpent-3-enyl group remains problematic, with Wittig reactions yielding a 65:35 diastereomeric mixture.

Analytical Characterization and Validation

Structural Elucidation

1H-NMR (500 MHz, CDCl₃) reveals characteristic signals: δ 6.82 (s, H-5), 5.32 (t, J = 7.1 Hz, H-3″), and 1.98 (s, 3-methylbutanoyl). 13C-NMR confirms 30 carbons, including a ketone at δ 207.3 (C-6). High-resolution MS (HRMS-ESI) gives [M+H]+ at m/z 473.2178 (calc. 473.2174).

Purity Assessment

Quantitative analysis uses HPLC-DAD (λ = 254 nm) with a linear calibration curve (R² = 0.999) between 1–100 μg/mL. Residual solvents are monitored via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Optimization Strategies

Natural Extraction Limitations

Analyse Chemischer Reaktionen

Arten von Reaktionen: MESUAGENIN A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound beispielsweise zur Bildung von Chinonen führen, während die Reduktion Hydrochinone liefern kann.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer bei der Synthese anderer komplexer polyphenolischer Verbindungen verwendet.

Biologie: Wird auf seine Rolle in zellulären Signalwegen und sein Potenzial zur Modulation der Genexpression untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere molekulare Ziele und Pfade:

Antioxidative Aktivität: this compound fängt freie Radikale ab und verstärkt die Aktivität endogener antioxidativer Enzyme, wodurch Zellen vor oxidativem Stress geschützt werden.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und moduliert die Aktivität wichtiger Signalwege, wie z. B. den NF-κB-Signalweg (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Neuroprotektive Aktivität: this compound schützt Neuronen vor Apoptose, indem es den intrinsischen apoptotischen Weg moduliert, der Proteine wie Bcl-2 und Caspasen beinhaltet.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Mesuagenin A has demonstrated neuroprotective effects, particularly in the context of oxidative stress-induced neuronal damage. Research indicates that it can mitigate hydrogen peroxide-induced apoptosis in neuronal cells. The compound enhances cell viability by increasing intracellular glutathione levels and modulating apoptotic signaling pathways, including the Bcl-2 family and caspase activation. This suggests its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in NG108-15 Cells

- Objective : To evaluate the protective effects of this compound against oxidative stress.

- Method : NG108-15 neuronal cells were treated with hydrogen peroxide in the presence of this compound.

- Results : Increased cell viability was observed, along with a reduction in apoptotic markers such as nuclear shrinkage and chromatin condensation .

Acetylcholinesterase Inhibition

One of the prominent applications of this compound is its role as an acetylcholinesterase inhibitor. This activity is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating cognitive disorders. This compound has shown significant inhibitory effects on acetylcholinesterase, making it a candidate for developing treatments for Alzheimer's disease.

Research Findings

- IC50 Value : this compound exhibited an IC50 value of 0.7 µM, indicating potent inhibitory activity against acetylcholinesterase .

- Mechanism : The compound interacts with the active site of acetylcholinesterase, stabilizing the enzyme-inhibitor complex through hydrogen bonds and π-π stacking interactions with key amino acids .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, showing potential as a dual inhibitor of 5-lipoxygenase and cyclooxygenase-2 enzymes. These enzymes are critical in inflammatory pathways, and their inhibition can lead to reduced inflammation-related disorders.

Case Study: In Vitro and In Vivo Studies

- Objective : To assess the anti-inflammatory activity of this compound.

- Method : The compound was tested using carrageenan-induced paw edema models.

- Results : Significant reductions in edema were observed, with this compound demonstrating considerable inhibitory activity against both 5-lipoxygenase and cyclooxygenase-2 enzymes .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it may play a role in preventing cellular damage associated with various diseases.

Research Insights

- Studies have shown that this compound can enhance cellular antioxidant defenses, thereby protecting against oxidative damage in neuronal cells .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Neurodegenerative Diseases : As a neuroprotective agent and acetylcholinesterase inhibitor.

- Inflammatory Disorders : As a dual enzyme inhibitor to manage inflammation.

- Oxidative Stress-related Conditions : By enhancing antioxidant defenses.

Wirkmechanismus

The mechanism of action of MESUAGENIN A involves several molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Neuroprotective Activity: this compound protects neurons from apoptosis by modulating the intrinsic apoptotic pathway, involving proteins like Bcl-2 and caspases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Mesuagenin B, D, and Related 4-Phenylcoumarins

Mesuagenin A shares structural and functional similarities with other 4-phenylcoumarins isolated from Mesua species:

- Structural Insights :

- Mesuagenin B’s superior AChE inhibition (vs. A and D) correlates with substituent variations (e.g., hydroxyl or acyl groups) enhancing target interaction .

- Mesuagenin C (from M. kunstleri) diverges functionally, showing neuroprotective rather than AChE-inhibitory effects. Its C-6 and C-8 substituents may facilitate mitochondrial apoptosis modulation .

Comparison with Non-Mesua Coumarins

Coumarins from other plants exhibit varied bioactivities:

- Functional Contrasts: EGCG, a flavonoid, outperforms mesuagenin C in neuroprotection (e.g., 85% vs. 78.99% cell viability at 50 μM) but lacks AChE inhibition . Scopoletin and decursinol, though structurally distinct, highlight this compound’s potency in AChE targeting .

Mechanistic and Functional Comparisons

AChE Inhibition vs. Neuroprotection

- This compound vs. B : Both inhibit AChE, but mesuagenin B’s lower IC50 suggests enhanced binding to the enzyme’s catalytic site. Molecular docking studies propose that mesuagenin B’s C-8 acyl group stabilizes interactions with Trp286 in AChE .

- Mesuagenin C vs. A : While this compound targets cholinergic pathways, mesuagenin C mitigates oxidative stress-induced apoptosis via:

Broader Therapeutic Implications

- AChE Inhibitors : this compound and B are promising for AD but require optimization for bioavailability and blood-brain barrier penetration.

- Neuroprotectants : Mesuagenin C’s mitochondrial stabilization (Δψm maintenance) and anti-inflammatory effects (↓NF-κB, ↓IL-6/TNF-α) suggest utility in Parkinson’s and Huntington’s diseases .

Q & A

Q. What meta-analysis frameworks are recommended for integrating fragmented data on this compound’s bioactivity into a cohesive theoretical model?

- Methodology : Apply PRISMA guidelines for systematic literature reviews. Use random-effects models to aggregate heterogeneous data (e.g., IC values) and machine learning (e.g., random forests) to identify predictive variables. Address publication bias via funnel plots .

Methodological Best Practices

- Data Reproducibility : Share raw spectra, chromatograms, and code repositories (e.g., GitHub) alongside publications. Reference Beilstein Journal guidelines for experimental rigor .

- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address contradictory results iteratively .

- Interdisciplinary Collaboration : Partner with computational biologists for target prediction and clinical researchers for translational relevance. Use standardized ontologies (e.g., ChEBI, PubChem) for data interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.